molecular formula C25H24ClN3S B162668 2,6-Bis(4-aminophenyl)-4-(4-(dimethylamino)phenyl)thiopyrylium CAS No. 126172-94-9

2,6-Bis(4-aminophenyl)-4-(4-(dimethylamino)phenyl)thiopyrylium

Cat. No. B162668
M. Wt: 434 g/mol
InChI Key: HGHDIUFFBHTMQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Bis(4-aminophenyl)-4-(4-(dimethylamino)phenyl)thiopyrylium (BDT) is a fluorescent dye with potential applications in scientific research. BDT is an important tool for studying biological processes and has been used in a variety of research applications.

Mechanism Of Action

The mechanism of action of 2,6-Bis(4-aminophenyl)-4-(4-(dimethylamino)phenyl)thiopyrylium involves the binding of the dye to specific molecules in biological systems, such as proteins or DNA. 2,6-Bis(4-aminophenyl)-4-(4-(dimethylamino)phenyl)thiopyrylium emits fluorescence when excited by light of a specific wavelength, allowing researchers to visualize the location and movement of the labeled molecules.

Biochemical And Physiological Effects

2,6-Bis(4-aminophenyl)-4-(4-(dimethylamino)phenyl)thiopyrylium has been shown to have minimal biochemical and physiological effects on living cells and organisms. The dye is non-toxic and does not interfere with cellular processes. However, it is important to note that the use of 2,6-Bis(4-aminophenyl)-4-(4-(dimethylamino)phenyl)thiopyrylium in research applications should be carefully monitored to ensure that the dye does not interfere with the biological systems being studied.

Advantages And Limitations For Lab Experiments

The advantages of using 2,6-Bis(4-aminophenyl)-4-(4-(dimethylamino)phenyl)thiopyrylium in lab experiments include its high sensitivity and selectivity, as well as its compatibility with a variety of biological systems. However, there are also limitations to the use of 2,6-Bis(4-aminophenyl)-4-(4-(dimethylamino)phenyl)thiopyrylium, including its potential for photobleaching and its limited stability in aqueous solutions.

Future Directions

There are several future directions for research involving 2,6-Bis(4-aminophenyl)-4-(4-(dimethylamino)phenyl)thiopyrylium. One area of interest is the development of new derivatives of 2,6-Bis(4-aminophenyl)-4-(4-(dimethylamino)phenyl)thiopyrylium with improved stability and fluorescence properties. Another area of research is the use of 2,6-Bis(4-aminophenyl)-4-(4-(dimethylamino)phenyl)thiopyrylium in combination with other fluorescent dyes to study multiple biological processes simultaneously. Additionally, 2,6-Bis(4-aminophenyl)-4-(4-(dimethylamino)phenyl)thiopyrylium could be used in the development of new diagnostic tools for diseases such as cancer, where the localization and movement of specific proteins are important indicators of disease progression.
In conclusion, 2,6-Bis(4-aminophenyl)-4-(4-(dimethylamino)phenyl)thiopyrylium (2,6-Bis(4-aminophenyl)-4-(4-(dimethylamino)phenyl)thiopyrylium) is a useful tool for studying biological processes in scientific research. Its high sensitivity and selectivity make it a valuable resource for researchers, and its potential for use in diagnostic tools holds promise for the future. Further research on 2,6-Bis(4-aminophenyl)-4-(4-(dimethylamino)phenyl)thiopyrylium and its derivatives will continue to shed light on the complex workings of biological systems.

Synthesis Methods

The synthesis of 2,6-Bis(4-aminophenyl)-4-(4-(dimethylamino)phenyl)thiopyrylium involves the reaction of 4-(dimethylamino)benzaldehyde with 2,6-bis(4-aminophenyl)thiopyrylium chloride in the presence of a base. The reaction produces 2,6-Bis(4-aminophenyl)-4-(4-(dimethylamino)phenyl)thiopyrylium as a yellow solid with a high yield.

Scientific Research Applications

2,6-Bis(4-aminophenyl)-4-(4-(dimethylamino)phenyl)thiopyrylium has been used in a variety of scientific research applications, including fluorescence microscopy, flow cytometry, and protein labeling. 2,6-Bis(4-aminophenyl)-4-(4-(dimethylamino)phenyl)thiopyrylium is a useful tool for studying biological processes because of its high sensitivity and selectivity. 2,6-Bis(4-aminophenyl)-4-(4-(dimethylamino)phenyl)thiopyrylium has been used to study the localization and dynamics of proteins in living cells, as well as the interactions between proteins and other molecules.

properties

CAS RN

126172-94-9

Product Name

2,6-Bis(4-aminophenyl)-4-(4-(dimethylamino)phenyl)thiopyrylium

Molecular Formula

C25H24ClN3S

Molecular Weight

434 g/mol

IUPAC Name

[4-[2,6-bis(4-aminophenyl)thiopyran-4-ylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;chloride

InChI

InChI=1S/C25H23N3S.ClH/c1-28(2)23-13-7-17(8-14-23)20-15-24(18-3-9-21(26)10-4-18)29-25(16-20)19-5-11-22(27)12-6-19;/h3-16H,1-2H3,(H3,26,27);1H

InChI Key

HGHDIUFFBHTMQV-UHFFFAOYSA-N

SMILES

C[N+](=C1C=CC(=C2C=C(SC(=C2)C3=CC=C(C=C3)N)C4=CC=C(C=C4)N)C=C1)C.[Cl-]

Canonical SMILES

C[N+](=C1C=CC(=C2C=C(SC(=C2)C3=CC=C(C=C3)N)C4=CC=C(C=C4)N)C=C1)C.[Cl-]

synonyms

2,6-bis(4-aminophenyl)-4-(4-(dimethylamino)phenyl)thiopyrylium
2,6-bis(4-aminophenyl)-4-(4-(dimethylamino)phenyl)thiopyrylium tetrafluoroboride
2,6-bis(p-aminophenyl)-4-(p-(dimethylamino)phenyl)thiopyrylium chloride
AA1 cation

Origin of Product

United States

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